molecular formula C14H30O2Si B14309649 2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one CAS No. 110966-11-5

2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one

Katalognummer: B14309649
CAS-Nummer: 110966-11-5
Molekulargewicht: 258.47 g/mol
InChI-Schlüssel: NUUCCNZXMMDIJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one is an organic compound characterized by the presence of a trimethylsilyl group. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This can be achieved using trimethylsilylating agents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide . The reaction conditions often involve the use of anhydrous solvents and a base to facilitate the formation of the trimethylsilyl ether.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems may enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tetramethylsilane: A compound with a similar trimethylsilyl group but different overall structure.

    Trimethylsilyl chloride: A common trimethylsilylating agent used in the synthesis of trimethylsilyl ethers.

    Bis(trimethylsilyl)acetamide: Another trimethylsilylating agent with similar properties.

Uniqueness

2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one is unique due to its specific structure, which combines the trimethylsilyl group with a nonan-5-one backbone. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.

Eigenschaften

110966-11-5

Molekularformel

C14H30O2Si

Molekulargewicht

258.47 g/mol

IUPAC-Name

2,3-dimethyl-2-trimethylsilyloxynonan-5-one

InChI

InChI=1S/C14H30O2Si/c1-8-9-10-13(15)11-12(2)14(3,4)16-17(5,6)7/h12H,8-11H2,1-7H3

InChI-Schlüssel

NUUCCNZXMMDIJO-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)CC(C)C(C)(C)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.